molecular formula C23H23Cl2NO8 B564835 Diclofenac Acyl-beta-D-glucuronide Allyl Ester CAS No. 698358-10-0

Diclofenac Acyl-beta-D-glucuronide Allyl Ester

Cat. No.: B564835
CAS No.: 698358-10-0
M. Wt: 512.336
InChI Key: WNQJKISLWOVAQH-FQXTYDLQSA-N
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Description

Systematic Nomenclature and CAS Registry Number (698358-10-0)

Diclofenac acyl-β-D-glucuronide allyl ester is systematically named allyl (2S,3S,4S,5R,6S)-6-(2-(2-((2,6-dichlorophenyl)amino)phenyl)acetoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . This nomenclature reflects its structural components: the diclofenac moiety (a 2-[(2,6-dichlorophenyl)amino]phenylacetic acid derivative), the β-D-glucuronic acid backbone, and the allyl ester group. The compound is registered under the Chemical Abstracts Service (CAS) number 698358-10-0 , a unique identifier critical for its unambiguous classification in chemical databases and regulatory frameworks.

Molecular Formula (C₂₃H₂₃Cl₂NO₈) and Mass Spectrometric Characterization

The molecular formula of diclofenac acyl-β-D-glucuronide allyl ester is C₂₃H₂₃Cl₂NO₈ , corresponding to a molecular weight of 512.34 g/mol . Mass spectrometric analyses, including electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), have been employed to characterize its fragmentation patterns. For instance, the allyl ester group contributes distinct ion fragments at m/z 512.34 (molecular ion) and 453.2 (loss of the allyl moiety). Cyclic ion mobility spectrometry (cIM) has further resolved isomeric forms arising from transacylation reactions, confirming the stability of the 1-β-O-acyl configuration under physiological conditions.

Stereochemical Configuration and β-D-Glucuronide Linkage

The stereochemical configuration of diclofenac acyl-β-D-glucuronide allyl ester is defined by the (2S,3S,4S,5R,6S) arrangement of the glucuronic acid moiety, ensuring the β-D-anomeric linkage at the C1 position. This β-configuration is critical for its metabolic stability and enzymatic recognition. The allyl ester group at the C2 position of the glucuronide backbone further modulates reactivity, as demonstrated by synthetic studies using Mitsunobu reactions and palladium-catalyzed deprotection. Nuclear magnetic resonance (NMR) spectroscopy has validated the equatorial orientation of the glucuronide’s hydroxyl groups, which stabilize the molecule through intramolecular hydrogen bonding.

Crystallographic and Spectroscopic Validation (NMR, IR, UV-Vis)

NMR Spectroscopy : Proton NMR (¹H-NMR) data reveal characteristic signals for the allyl ester (δ 5.6–6.0 ppm for vinyl protons) and the glucuronide anomeric proton (δ 5.61 ppm). Carbon-13 (¹³C-NMR) spectra confirm the carbonyl resonance of the ester group at δ 170–175 ppm and the glycosidic linkage at δ 100–105 ppm.

UV-Vis Spectroscopy : The compound exhibits a λmax at 277 nm in methanol, attributed to the conjugated aromatic system of the diclofenac moiety. This property is utilized in high-performance liquid chromatography (HPLC) for quantitative analysis.

Infrared (IR) Spectroscopy : Key IR absorptions include a broad O–H stretch at 3200–3500 cm⁻¹ (glucuronide hydroxyls), a strong C=O stretch at 1720 cm⁻¹ (ester carbonyl), and C–Cl stretches at 750–800 cm⁻¹.

While crystallographic data remain unreported, the combined spectroscopic evidence conclusively validates the structure and configuration of diclofenac acyl-β-D-glucuronide allyl ester.

Properties

IUPAC Name

prop-2-enyl (3R,5R,6R)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2NO8/c1-2-10-32-22(31)21-19(29)18(28)20(30)23(34-21)33-16(27)11-12-6-3-4-9-15(12)26-17-13(24)7-5-8-14(17)25/h2-9,18-21,23,26,28-30H,1,10-11H2/t18?,19-,20-,21?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQJKISLWOVAQH-FQXTYDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C1[C@@H](C([C@H]([C@H](O1)OC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675831
Record name Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698358-10-0
Record name Prop-2-en-1-yl 1-O-{[2-(2,6-dichloroanilino)phenyl]acetyl}-beta-L-threo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diclofenac Acyl-beta-D-glucuronide Allyl Ester involves the esterification of diclofenac acyl-beta-D-glucuronide with allyl alcohol. The reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diclofenac Acyl-beta-D-glucuronide Allyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Metabolic Pathways

Diclofenac undergoes extensive metabolism in the liver, primarily through glucuronidation, which leads to the formation of acyl glucuronides. The acyl-beta-D-glucuronide allyl ester is synthesized via the conjugation of diclofenac with glucuronic acid, mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs) .

Table 1: Key Enzymes Involved in Diclofenac Metabolism

EnzymeFunctionMajor Tissue
UGT2B7Catalyzes glucuronidation of diclofenacLiver
UGT2B4Minor role in glucuronidationIntestine, Kidney
UGT1A6Participates in phase I metabolismLiver

Pharmacological Applications

The acyl-beta-D-glucuronide form of diclofenac is recognized for its prolonged half-life and enhanced therapeutic efficacy due to enterohepatic recirculation. This process allows the drug to be reabsorbed after being excreted into the gastrointestinal tract, thus maintaining its anti-inflammatory effects over extended periods .

Therapeutic Efficacy

Diclofenac is clinically effective for:

  • Pain Management : Treats acute and chronic pain conditions.
  • Anti-inflammatory Action : Reduces inflammation in conditions like arthritis.
  • Potential Anticancer Properties : Recent studies suggest its metabolites may exhibit anticancer effects .

Toxicological Implications

While diclofenac is effective therapeutically, its acyl glucuronide metabolites have been implicated in various adverse effects, including hepatotoxicity and hypersensitivity reactions. Studies have shown that these metabolites can covalently bind to proteins, leading to potential immune responses .

Case Study: Hepatotoxicity

A study investigated the role of diclofenac acyl glucuronide in inducing acute liver injury in mice. It was found that oxidative stress and mitochondrial injury were significant contributors to the observed toxicity .

Table 2: Observed Toxicological Effects Associated with Diclofenac Metabolites

EffectMechanism of ActionReference
HepatotoxicityCovalent binding to liver proteins
HypersensitivityImmune response to protein adducts
Gastrointestinal IssuesEnterohepatic recirculation leading to toxicity

Research Findings

Recent research has focused on understanding the dynamics of diclofenac acyl glucuronides in human and animal models. The findings indicate significant differences in metabolic pathways across species, which complicates the translation of animal study results to humans.

Comparative Metabolism

A study highlighted that UGT2B7 was the primary isoform responsible for diclofenac glucuronidation in humans, exhibiting a higher metabolic rate than other isoforms . This suggests that individual variability in UGT expression could influence drug efficacy and toxicity.

Mechanism of Action

Diclofenac Acyl-beta-D-glucuronide Allyl Ester exerts its effects through its conversion to diclofenac acyl-beta-D-glucuronide, which inhibits cyclooxygenase (COX) enzymes. These enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway .

Comparison with Similar Compounds

Chloramphenicol 3-O-beta-D-Glucuronide (CAS 39751-33-2)

Property Diclofenac Acyl-beta-D-glucuronide Allyl Ester Chloramphenicol 3-O-beta-D-Glucuronide
Molecular Formula C₂₃H₂₃Cl₂NO₈ C₁₇H₂₀Cl₂N₂O₁₁
Molecular Weight 512.34 g/mol 499.25 g/mol
Functional Groups Acyl-glucuronide, allyl ester O-glucuronide
Parent Drug Diclofenac (NSAID) Chloramphenicol (antibiotic)
Solubility Dichloromethane, methanol Water (reported in SDS)
Stability Labile under basic conditions Requires storage at -20°C
Applications Metabolic intermediate Antibiotic resistance studies

Key Differences :

  • Chloramphenicol glucuronide is an O-glucuronide (sugar linked via hydroxyl group), whereas diclofenac’s derivative is an acyl-glucuronide (linked via carboxyl group). Acyl-glucuronides are more prone to hydrolysis and isomerization, impacting their stability .
  • The allyl ester in diclofenac’s compound allows controlled deprotection (e.g., using Pd catalysts), a feature absent in Chloramphenicol’s glucuronide .

Furosemide Acyl-beta-D-glucuronide Allyl Ester

Property This compound Furosemide Acyl-beta-D-glucuronide Allyl Ester
Molecular Formula C₂₃H₂₃Cl₂NO₈ C₂₁H₂₃ClN₂O₁₁S
Molecular Weight 512.34 g/mol 546.93 g/mol
Parent Drug Diclofenac Furosemide (diuretic)
Key Modifications Allyl ester, dichlorophenyl group Allyl ester, sulfonamide group
Applications NSAID metabolism Diuretic excretion studies

Structural Insights :

  • Furosemide’s glucuronide contains a sulfonamide group , increasing its polarity compared to diclofenac’s derivative. This may alter solubility in organic solvents (e.g., dichloromethane) .
  • Both compounds utilize allyl esters for synthetic convenience, but their parent drugs target different physiological pathways.

Diclofenac Sodium Salt (CAS 15307-79-6)

Property This compound Diclofenac Sodium Salt
Molecular Formula C₂₃H₂₃Cl₂NO₈ C₁₄H₁₀Cl₂NNaO₂
Molecular Weight 512.34 g/mol 318.13 g/mol
Solubility Organic solvents Water, ethanol
Bioactivity Inactive precursor Active NSAID
Stability Sensitive to hydrolysis Stable at room temperature

Functional Contrast :

  • The sodium salt is the active pharmaceutical ingredient (API) with direct anti-inflammatory effects, while the allyl ester derivative serves solely as a synthetic intermediate .

Stability Profiles

Compound Stability Concerns
This compound Hydrolysis of allyl ester in acidic conditions
Diclofenac Acyl-beta-D-glucuronide (deprotected) Acyl migration and β-glucuronidase sensitivity
Chloramphenicol Glucuronide Degrades at room temperature; requires freezing

Commercial and Research Relevance

  • Pricing : this compound is priced at $140/2.5 mg (Coompo) and ¥2,288/2.5 mg (TanMo), reflecting its niche research use .
  • Availability: Supplied as >95% pure HPLC-grade material by TRC, Santa Cruz Biotechnology, and others .

Biological Activity

Diclofenac Acyl-beta-D-glucuronide Allyl Ester (DAGAE) is an important compound in pharmacology, particularly as a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Diclofenac and Its Metabolites

Diclofenac is widely used for its anti-inflammatory, analgesic, and antipyretic properties. It primarily exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—molecules that mediate inflammation and pain. The glucuronidation process transforms diclofenac into various metabolites, including DAGAE, enhancing its solubility and facilitating its elimination from the body while maintaining therapeutic effects.

Target Interaction : DAGAE acts as an intermediate in the synthesis of diclofenac acyl-beta-D-glucuronide, a major metabolite that interacts with COX enzymes to inhibit their activity. This inhibition leads to a decrease in prostaglandin production, thereby reducing inflammation and pain at the cellular level.

Biochemical Pathways : The compound influences the cyclooxygenase pathway, which is essential for prostaglandin biosynthesis. By modulating this pathway, DAGAE contributes to the overall pharmacological effects associated with diclofenac.

Pharmacokinetics and Metabolism

Research has shown that after administration of diclofenac, significant levels of DAGAE are found in plasma. A study involving healthy volunteers revealed a high concentration ratio of DAGAE to diclofenac, indicating that glucuronidation significantly alters the pharmacokinetics of diclofenac .

Table 1: Pharmacokinetic Parameters of DAGAE

ParameterValue
Cmax (Mean ± S.D.)0.62 ± 0.21
AUC (Mean ± S.D.)0.84 ± 0.21
Ratio DF-AG/DF0.62

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of DAGAE:

  • Cytotoxicity Studies : In vitro studies on murine hepatocytes demonstrated that DAGAE can induce cytotoxic effects under conditions of glutathione depletion, suggesting potential hepatotoxicity associated with its metabolic pathways .
  • Human Sensitization : A study characterized covalent modifications in human serum albumin due to exposure to diclofenac metabolites, including DAGAE. This research indicated variability in individual responses to diclofenac based on genetic factors affecting drug metabolism .
  • Glucuronidation Variability : Research on species differences highlighted that glucuronidation rates for diclofenac vary significantly across species, impacting the efficacy and safety profiles of the drug in humans compared to other animals .

Applications in Pharmaceutical Research

DAGAE serves as an intermediate compound in pharmaceutical research, particularly in:

  • Analytical Chemistry : Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to quantify DAG levels in biological samples, aiding in understanding drug metabolism.
  • Drug Interaction Studies : As a metabolite, DAGAE is studied for its interactions with other drugs, which is crucial for assessing potential adverse effects when combined with other therapies.

Q & A

Q. Advanced Research Focus

  • Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound to track distribution in rodent models. Use autoradiography and scintillation counting for quantification .
  • Bile Cannulation Studies : Collect bile from dosed animals to identify glucuronide metabolites via LC-MS. Compare with in vitro microsomal assays to predict human clearance .
  • Tissue Profiling : Analyze liver, kidney, and plasma samples for parent compound and hydrolyzed metabolites. Correlate findings with histopathology to assess organ-specific toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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